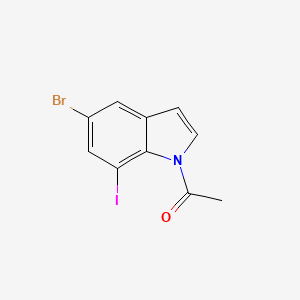

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone

Übersicht

Beschreibung

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine and iodine atoms on the indole ring, which can influence its chemical reactivity and biological activity.

Vorbereitungsmethoden

The synthesis of 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone typically involves the bromination and iodination of an indole precursor. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . Subsequent bromination and iodination steps can be carried out using reagents such as N-bromosuccinimide (NBS) and iodine monochloride (ICl), respectively . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Analyse Chemischer Reaktionen

Suzuki–Miyaura Coupling

The iodine substituent at C7 undergoes palladium-catalyzed coupling with aryl/heteroaryl boronic acids. Bromine at C5 typically remains inert under these conditions due to lower reactivity compared to iodine .

Example :

Buchwald–Hartwig Amination

The C7 iodine participates in amination with primary/secondary amines using Pd catalysts (e.g., XPhos precatalyst) .

Example :

Halogen Replacement

Bromine at C5 undergoes nucleophilic substitution under SNAr conditions (e.g., with amines or alkoxides in polar aprotic solvents) .

Example :

Acetyl Group Reactivity

The acetyl group participates in condensation reactions (e.g., with hydrazines to form hydrazones) :

Yonemitsu-Type Condensation

The acetyl group acts as an electrophilic site in three-component reactions with aldehydes and 1,3-dicarbonyl compounds under microwave irradiation .

Example :

Friedel–Crafts Acylation

The indole core undergoes electrophilic substitution at C3 with acyl chlorides :

Sonogashira Coupling

The C7 iodine reacts with terminal alkynes under Pd/Cu catalysis :

Ullmann Coupling

Copper-mediated coupling of C7 iodine with phenols/thiols :

Mechanistic Insights

-

Halogen Selectivity : Iodine at C7 reacts preferentially over bromine in cross-coupling due to lower bond dissociation energy .

-

Acetyl Group Role : Enhances electrophilicity at C3 via conjugation, directing substituents to this position in Friedel–Crafts reactions .

-

Steric Effects : Bulky substituents at C5/C7 may slow reactions at C3 but favor functionalization at N1 .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of indole derivatives, including 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone, as selective inhibitors of MCL-1 (myeloid cell leukemia 1), a protein implicated in cancer cell survival.

Case Study: MCL-1 Inhibition

In a study investigating the structure-activity relationship (SAR) of indole derivatives, it was found that modifications on the indole core could significantly affect binding affinity and cellular activity against cancer cell lines. The compound demonstrated promising results in inhibiting tumor growth and inducing apoptosis in cancer cells through MCL-1 pathway modulation .

| Compound ID | MCL-1 K (nM) | H929 MTT IC (nM) |

|---|---|---|

| 13 | 14 | 190 |

| 14 | 820 | >1880 |

| 15 | 47 | >1880 |

Synthesis of Novel Compounds

The indole structure is versatile for synthesizing various heterocyclic compounds through multicomponent reactions. The incorporation of halogens like bromine and iodine enhances the reactivity of the indole ring, facilitating further chemical transformations.

Synthesis Examples

Recent advancements include:

- One-Pot Reactions : The use of this compound in one-pot reactions has led to the development of novel thiazole derivatives with antibacterial properties .

| Reaction Type | Products Synthesized | Biological Activity |

|---|---|---|

| One-Pot Cyclocondensation | Mono-/bis(indol-3-yl)hydrazineyl thiazoles | Antibacterial |

| Multicomponent Condensation | Tetra-arylimidazoles | Antiurease |

Drug Discovery Implications

The structural characteristics of this compound make it a candidate for further exploration in drug design. Its ability to interact with various biological targets positions it as a valuable scaffold for developing new therapeutic agents.

Research Directions

Ongoing research focuses on:

- Targeting Protein Interactions : Investigating how modifications to the indole structure can enhance selectivity and potency against specific targets like MCL-1.

Future Studies

Future studies are expected to explore:

- The effects of substituents on the indole ring concerning pharmacokinetics and toxicity profiles.

Wirkmechanismus

The mechanism of action of 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone involves its interaction with specific molecular targets. The presence of bromine and iodine atoms can enhance its binding affinity to certain enzymes or receptors. For example, indole derivatives are known to interact with serotonin receptors, which play a role in mood regulation . The compound may also inhibit specific enzymes involved in cancer cell proliferation .

Vergleich Mit ähnlichen Verbindungen

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone can be compared with other indole derivatives such as:

1-(5-Bromo-7-chloro-1H-indol-3-yl)ethanone: Similar in structure but with a chlorine atom instead of iodine.

1-(5-Fluoro-7-iodo-1H-indol-1-yl)ethanone: Contains a fluorine atom instead of bromine.

1-(5-Bromo-3-hydroxyindol-1-yl)ethanone: Features a hydroxyl group at the 3-position.

These compounds share similar chemical properties but may exhibit different biological activities due to the variations in their substituents.

Biologische Aktivität

1-(5-Bromo-7-iodo-1H-indol-1-yl)ethanone is a synthetic compound belonging to the indole family, which is known for its significant biological activities. This compound, characterized by the presence of both bromine and iodine atoms, has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly against cancer and microbial infections.

The synthesis of this compound typically involves halogenation of an indole precursor, often through methods such as Fischer indole synthesis. This process allows for the introduction of halogen substituents that can influence both chemical reactivity and biological activity.

The biological activity of this compound is largely attributed to its interaction with various molecular targets, including enzymes and receptors. The bromine and iodine substituents enhance the binding affinity to these targets, which can lead to modulation of biological pathways such as signal transduction and gene expression . Indole derivatives are particularly known for their interactions with serotonin receptors, which are crucial in mood regulation and other physiological processes.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Activity : Studies have shown that indole derivatives can induce apoptosis in cancer cells. The specific structure of this compound may enhance its efficacy against various cancer types by disrupting cellular signaling pathways involved in cell proliferation .

- Antimicrobial Properties : The compound has demonstrated potential as an antimicrobial agent, effective against a variety of pathogens. This is particularly relevant given the rise of antibiotic-resistant strains .

- Anti-inflammatory Effects : Similar indole derivatives have been evaluated for their anti-inflammatory properties, with some showing significant inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammatory responses .

Case Studies

Several studies have investigated the biological activity of indole derivatives similar to this compound:

- COX Inhibition Study : A study focused on synthesizing novel indole derivatives reported that certain compounds exhibited strong COX-2 inhibitory activity, suggesting potential use as anti-inflammatory drugs. The synthesized compounds were docked with COX-2, revealing promising interactions that warrant further exploration .

- Anticancer Research : Research on related indole compounds has shown their ability to inhibit tumor growth in vitro and in vivo models. The unique substitution patterns in this compound may provide enhanced selectivity towards cancerous cells compared to normal cells.

Comparative Analysis

To contextualize the activity of this compound, a comparison with similar compounds can be insightful:

| Compound Name | Anticancer Activity | Antimicrobial Activity | COX Inhibition |

|---|---|---|---|

| 1-(5-Bromo-7-chloro-1H-indol-3-yl)ethanone | Moderate | Yes | Moderate |

| 1-(5-Fluoro-7-iоdo-1H-indol-3-yletanone | High | Yes | High |

| 1-(5-Bromo-7-iоdo-1H-indol-1-yletanone | High | Yes | High |

This table illustrates the potential superiority of 1-(5-Bromo-7-iоdo - 1H-indol - 1-yletanone) regarding anticancer and anti-inflammatory activities compared to its analogs.

Eigenschaften

IUPAC Name |

1-(5-bromo-7-iodoindol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrINO/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDLGVLSQKBYYGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=CC2=CC(=CC(=C21)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646833 | |

| Record name | 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000343-41-8 | |

| Record name | 1-(5-Bromo-7-iodo-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.